molecular formula C7H14OS B13190138 3-Methoxycyclohexane-1-thiol

3-Methoxycyclohexane-1-thiol

Cat. No.: B13190138
M. Wt: 146.25 g/mol
InChI Key: UJKBIIRQVNFDGG-UHFFFAOYSA-N
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Description

3-Methoxycyclohexane-1-thiol is an organic compound with the molecular formula C7H14OS It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a thiol group (-SH) are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycyclohexane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyclohexanol with methanesulfonyl chloride to form cyclohexyl methanesulfonate. This intermediate is then reacted with sodium methoxide to introduce the methoxy group, forming 3-methoxycyclohexanol. Finally, the thiol group is introduced by reacting 3-methoxycyclohexanol with thiourea, followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxycyclohexane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxycyclohexane-1-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxycyclohexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-8-6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKBIIRQVNFDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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